molecular formula C6H7N3O B13464515 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13464515
M. Wt: 137.14 g/mol
InChI Key: XHAQPZGQDWYUQG-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-methoxy-1-methyl-1H-pyrazole with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce various pyrazole derivatives .

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **5-Hydroxy-1-methyl-1H

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-methoxy-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3

InChI Key

XHAQPZGQDWYUQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)OC

Origin of Product

United States

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